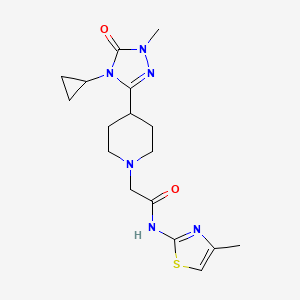

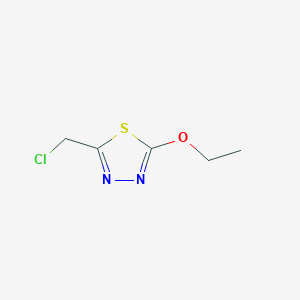

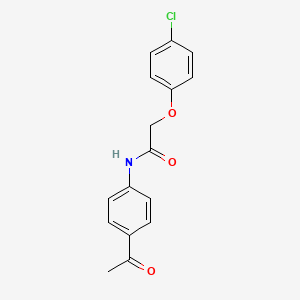

![molecular formula C15H17N3O3 B2841542 1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097916-88-4](/img/structure/B2841542.png)

1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridines, azetidines, and pyrrolidines are all types of heterocyclic compounds, which are compounds that contain a ring structure with at least two different elements as part of its ring . They are widely used in medicinal chemistry due to their promising biological activity .

Synthesis Analysis

The synthesis of these types of compounds often involves multicomponent reactions, which are reactions where three or more reactants combine to form a product . For example, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

These compounds are characterized by having a heterocyclic ring structure. For example, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific compound and the conditions of the reaction .Physical And Chemical Properties Analysis

These compounds often show both acidic and basic properties and are usually highly soluble in water and other polar solvents .科学的研究の応用

Computational Perspective on Antioxidant Activity

A computational study investigated the equilibrium geometry, vibrational spectra, and electronic structure of an antioxidant active Mannich base, closely related to the compound of interest. This research highlighted its effective performance in antioxidant activity through detailed vibrational analysis, NBO analysis, and molecular electrostatic potential (MEP) interpretation, suggesting insights into bonding, anti-bonding behavior, and probable electrophilic and nucleophilic reactive sites (Boobalan et al., 2014).

Biological Evaluation of Schiff’s Bases and Azetidinones

Another study focused on the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, evaluating their potential as antidepressant and nootropic agents. This work underscores the therapeutic potential of the azetidinone skeleton in central nervous system (CNS) active agents, with specific compounds demonstrating significant activity (Thomas et al., 2016).

Binding Properties for Nicotinic Receptors

Research into the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a new PET ligand for nicotinic receptors highlights the compound’s potent and selective ligand characteristics for the alpha4beta2 nicotinic acetylcholine receptor subtype. This study illustrates the compound's potential for brain imaging of nAChRs with PET, contributing to our understanding of synaptic processes (Doll et al., 1999).

Synthesis and Antimicrobial Activity

The synthesis of new pyrimidine-azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities were explored in another study. This research offers predictions for designing further antibacterial and antituberculosis active compounds prior to their synthesis, indicating the broad spectrum of biological activities associated with such compounds (Chandrashekaraiah et al., 2014).

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been shown to interact with γ-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Biochemical Pathways

The compound likely affects the GABAergic pathway, given the known actions of similar compounds . By blocking GABA receptors, it can alter the balance of excitatory and inhibitory signals in the brain, potentially leading to various downstream effects.

Pharmacokinetics

For instance, its solubility in water and other polar solvents would influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its interaction with GABA receptors. By blocking these receptors, it could lead to changes in neuronal activity and neurotransmission .

将来の方向性

特性

IUPAC Name |

1-[[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-13-3-4-14(20)18(13)10-12-8-17(9-12)15(21)6-11-2-1-5-16-7-11/h1-2,5,7,12H,3-4,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSWEPJAUPFQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

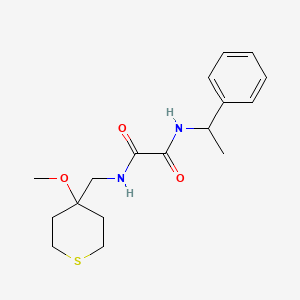

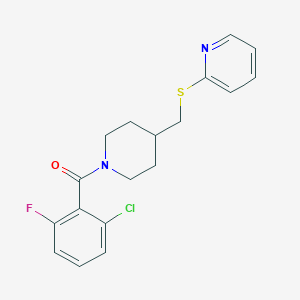

![1-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2841461.png)

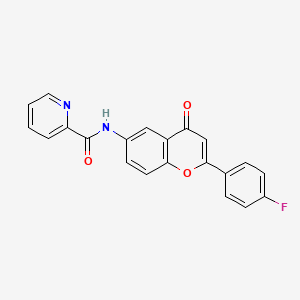

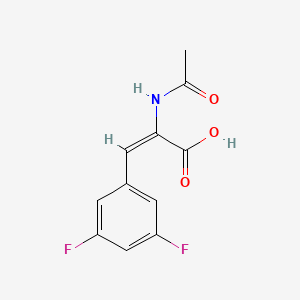

![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)

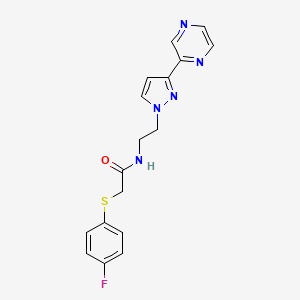

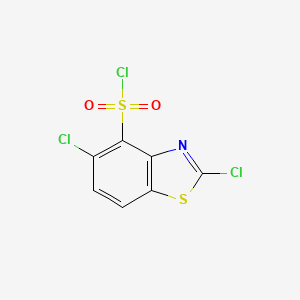

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)

![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)

![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)